![molecular formula C20H21NO3 B5630592 N-(2-furylmethyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide](/img/structure/B5630592.png)

N-(2-furylmethyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

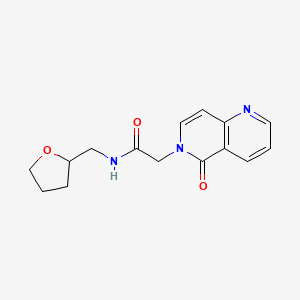

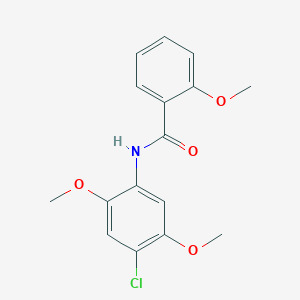

The synthesis of compounds with complex structures often involves multi-step processes that incorporate various substituents to achieve the desired molecular architecture. A related process is the Bischler-Napieralski reaction, utilized in the synthesis of N-(4-Aryl-4-hydroxybutyl)benzamides, leading to 3-arylmethylidene-4,5-dihydro-3H-pyrroles, indicating the utility of cyclization reactions in synthesizing complex organic compounds (Browne et al., 1981). Additionally, the synthesis of heterocyclic derivatives such as 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones showcases the potential for visible-light-promoted reactions in constructing complex molecular frameworks (Liu et al., 2016).

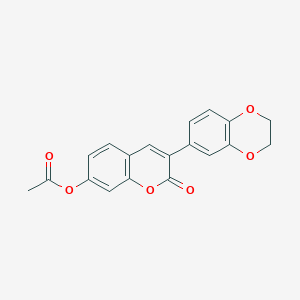

Molecular Structure Analysis

Molecular structure analysis is crucial in understanding the spatial arrangement of atoms within a compound, which influences its reactivity and interactions. The structure of 3,4-dimethoxyphenyl derivatives, for example, was confirmed via X-ray crystallographic analysis, establishing the configuration of synthesized compounds (Browne et al., 1981).

Chemical Reactions and Properties

Chemical reactions involving compounds like N-(2-furylmethyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide are diverse, including cyclization, sulfonylation, and radical reactions, which are pivotal for constructing various functional groups and enhancing molecular complexity. For instance, the visible light-promoted synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones via tandem radical cyclization and sulfonylation reaction highlights the innovative methods employed in synthesizing complex molecules (Liu et al., 2016).

Physical Properties Analysis

The physical properties of a compound, such as melting points, boiling points, and solubility, are determined by its molecular structure. These properties are essential for understanding the compound's behavior in different environments and for its application in various fields.

Chemical Properties Analysis

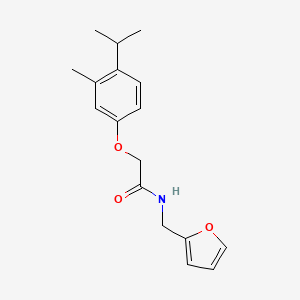

The chemical properties, including reactivity with other substances, stability, and degradation pathways, are crucial for the application of compounds in chemical synthesis and other industries. The reactivity of compounds under different conditions, such as the synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives, showcases the diverse chemical behaviors that can be leveraged for synthesizing novel compounds (Sabbaghan & Hossaini, 2012).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(furan-2-ylmethyl)-4-[2-(1-hydroxycyclohexyl)ethynyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c22-19(21-15-18-5-4-14-24-18)17-8-6-16(7-9-17)10-13-20(23)11-2-1-3-12-20/h4-9,14,23H,1-3,11-12,15H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDONUEKACKWSPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#CC2=CC=C(C=C2)C(=O)NCC3=CC=CO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-2-ylmethyl)-4-[2-(1-hydroxycyclohexyl)ethynyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3S*,4R*)-1-(1,2-benzisoxazol-3-ylacetyl)-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide](/img/structure/B5630511.png)

![2-{2-[4-(2-furoyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2-azaspiro[4.4]nonan-3-one](/img/structure/B5630518.png)

![1-(3-chloro-4-methoxyphenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5630531.png)

![2-methyl-4-{4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}pyrido[2,3-d]pyrimidine](/img/structure/B5630540.png)

![N-[4-(aminosulfonyl)phenyl]-3-methyl-2-butenamide](/img/structure/B5630562.png)

![3-fluoro-2-{[2-(5-methyl-3-isoxazolyl)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5630569.png)

![N-{[1-(4-methylpiperazin-1-yl)cyclopentyl]methyl}pyrimidin-4-amine](/img/structure/B5630596.png)

![N-{2-[1-(2-oxo-2-phenylethyl)-1H-benzimidazol-2-yl]ethyl}butanamide](/img/structure/B5630604.png)

![1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-3-(1-isopropyl-1H-imidazol-2-yl)piperidine](/img/structure/B5630611.png)

![1-(cyclopropylcarbonyl)-N-[1-(4-pyridinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5630618.png)